1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate

Organocatalysis CO2 utilization Cyclic carbonate synthesis

Free NHCs require glovebox handling that slows research workflow. IPr-CO2 is a bench-stable, zwitterionic CO2 adduct that releases the active carbene upon decarboxylation in solution. • Highest activity among NHC-CO2 adducts for CO2-epoxide coupling; ~3× more efficient than imidazolium hydrogen carbonates. • Quantitatively captures CO2 from dilute streams (0.04-10%); switches Fe(TPP)Cl electroreduction selectivity from CO to CH₄ (>85% FE). • Purity: ≥98% (HPLC/T); shipped under inert gas at ambient temperature.

Molecular Formula C28H36N2O2
Molecular Weight 432.6 g/mol
CAS No. 917604-39-8
Cat. No. B031422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate
CAS917604-39-8
Molecular FormulaC28H36N2O2
Molecular Weight432.6 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2C(=O)[O-])C3=C(C=CC=C3C(C)C)C(C)C
InChIInChI=1S/C28H36N2O2/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28(31)32)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-20H,1-8H3
InChIKeyYJFHWSQOLOIECF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IPr-CO2: A Thermally Labile NHC-CO2 Adduct


1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate (CAS 917604-39-8), commonly abbreviated as IPr-CO2 or DPIC, is a zwitterionic CO2 adduct of the corresponding N-heterocyclic carbene (NHC), 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene [1]. This compound belongs to the class of imidazolium-2-carboxylates, which function as bench-stable, "masked" NHC precursors that release the free carbene upon decarboxylation in solution, eliminating the need to handle air- and moisture-sensitive free NHCs directly [2]. The presence of the bulky 2,6-diisopropylphenyl (Dipp) N-substituents confers unique steric and electronic properties that critically govern its thermal lability and subsequent catalytic behavior, distinguishing it sharply from both its saturated backbone analog and NHC precursors bearing smaller or less sterically demanding substituents [1].

Why IPr-CO2 Cannot Be Substituted


The scientific and industrial utility of 1,3-bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate is not a generic property of NHC-CO2 adducts or NHC precursors as a class; it arises from a specific, non-linear relationship between its steric bulk, thermal stability, and resulting catalytic activity [1]. Direct substitution with its saturated analog, 1,3-bis(2,6-diisopropylphenyl)imidazolinium-2-carboxylate (SIPr-CO2), results in a more thermally robust precursor that exhibits significantly lower catalytic performance under identical conditions, a crucial trade-off for applications requiring high activity [1]. Furthermore, swapping this compound for alternative NHC precursor classes, such as imidazolium hydrogen carbonates, leads to a substantial drop in catalytic efficiency—approximately threefold—due to fundamental differences in their activation kinetics [2]. Consequently, any attempt at generic substitution directly compromises reaction productivity, product selectivity in electrosynthesis, or the efficiency of integrated CO2 capture-conversion cycles, as detailed in the quantitative evidence below.

IPr-CO2: Differentiation from Closest Analogs


Stability-Activity Inverse Correlation vs. SIPr-CO2

A direct comparative study established an inverse relationship between the thermal stability of NHC-CO2 adducts and their catalytic activity in the coupling of CO2 with epoxides. The target compound, IPr-CO2, is significantly less thermally stable than its saturated analog, SIPr-CO2 [1]. This inherent lability correlates directly with a higher catalytic activity, as the compound more readily undergoes decarboxylation to release the active NHC catalyst. Furthermore, the study demonstrates that this activity can be amplified by the presence of an electrophilic co-catalyst, SalenAlEt, via an intermolecular cooperative mechanism [1].

Organocatalysis CO2 utilization Cyclic carbonate synthesis

Catalytic Efficiency Advantage over Hydrogen Carbonate Precatalysts

In a systematic comparison of NHC precursor classes, imidazolium-2-carboxylates (NHC-CO2 adducts, such as IPr-CO2) were benchmarked against imidazolium hydrogen carbonates ([NHC(H)][HCO3]) for organocatalyzed reactions [1]. Both precursor types are capable of generating the active NHC in solution at room temperature. However, a clear quantitative difference in performance was established: the catalytic efficiencies of NHC-CO2 adducts were found to be approximately 3 times higher than those of their hydrogen carbonate counterparts across several model reactions, including cyanosilylation, benzoin condensation, and transesterification [1].

Organocatalysis Precatalyst selection Reaction efficiency

Electrochemical Reduction Selectivity: Formate over CO

Investigations into the heterogeneously catalyzed electrochemical reduction of this compound (denoted as DPIC) reveal a fundamental shift in product selectivity compared to the direct reduction of unbound CO2 [1]. On silver (Ag) cathodes, a material highly selective for carbon monoxide (CO) production from free CO2, the reduction of DPIC instead yields formate as the primary product [1]. This indicates that the molecular CO2 adduct follows a distinct mechanistic pathway on the electrode surface. The study further notes that this selectivity toward formate diminishes when the bulky 2,6-diisopropylphenyl N-substituents are replaced with smaller methyl groups, underscoring the steric influence of the Dipp moieties on the reduction outcome [1].

Electrocatalysis CO2 reduction Reactive carbon capture

Dilute CO2 Capture and Divergent Product Formation

This compound (designated DPICx) is formed quantitatively from its parent NHC and CO2 even from highly dilute gas streams, including concentrations as low as 0.04% (400 ppm, atmospheric level) and 10% [1]. This quantitative capture efficiency under dilute conditions is a key performance metric for direct air capture (DAC) applications. When this captured CO2 adduct is subsequently used as a substrate in electrocatalytic reduction with iron tetraphenylporphyrin chloride (Fe(TPP)Cl), it diverts the reaction pathway from the catalyst's typical product, carbon monoxide (CO), to instead produce methane (CH4), an 8-electron reduced product, with a high Faradaic efficiency exceeding 85% [1].

CO2 capture Electrocatalysis Methane synthesis

Decarboxylation Lability and Steric Bulk

A systematic thermogravimetric analysis (TGA) study of a series of 1,3-disubstituted-2-imidazolium carboxylates established a clear structure-property relationship regarding thermal decarboxylation [1]. The analysis demonstrated that as the steric bulk of the N-substituents increases, the propensity of the NHC-CO2 adduct to undergo decarboxylation also increases. Therefore, compounds bearing the bulky 2,6-diisopropylphenyl (Dipp) groups, such as IPr-CO2, decarboxylate more readily than analogs with less bulky substituents, like 2,4,6-trimethylphenyl (Mes) [1].

Thermal analysis Decarboxylation kinetics NHC generation

IPr-CO2: Research and Process Applications


High-Throughput CO2-Epoxide Coupling Organocatalysis

This application scenario directly leverages the evidence that IPr-CO2 exhibits the highest catalytic activity among its class for the coupling of CO2 with epoxides to yield cyclic carbonates [1]. Researchers and process chemists should prioritize this compound over its more thermally stable analog, SIPr-CO2, or other less active NHC precursors, when the primary goal is maximizing reaction rate and yield. The protocol can be further optimized by incorporating an electrophilic co-catalyst like SalenAlEt, which is known to significantly enhance the activity of IPr-CO2 through cooperative catalysis, thereby minimizing catalyst loading and accelerating production timelines for valuable cyclic carbonate products [1].

Bench-Stable Precursor for Efficient Organocatalysis

For the development of robust and efficient organocatalytic methods, this compound offers a clear, quantifiable advantage over alternative bench-stable NHC precursors. Based on the finding that NHC-CO2 adducts provide catalytic efficiencies approximately three times greater than imidazolium hydrogen carbonates [2], scientists should select IPr-CO2 when reaction productivity is paramount. This scenario is particularly relevant for high-value transformations where the threefold increase in efficiency can justify the precursor's cost and lead to significant savings in time and resources during both reaction optimization and eventual scale-up. The precursor's stability allows for simple benchtop handling without the need for a glovebox, while its high activity ensures that the in-situ generated NHC is rapidly deployed for catalysis.

Integrated CO2 Capture and Electrocatalytic Conversion to Methane

This application scenario is designed for researchers in carbon capture and utilization (CCU) and electrocatalysis. It directly utilizes the evidence that this compound can quantitatively capture CO2 from dilute streams (0.04% and 10%) and, upon electrocatalytic reduction with an Fe(TPP)Cl catalyst, switches the product selectivity from CO to methane with >85% Faradaic efficiency [3]. In this context, the compound is not merely a sorbent; it is a reactive intermediate that reprograms the catalytic cycle of a standard CO2 reduction catalyst to achieve a more deeply reduced and energy-dense product. This integrated capture-and-convert strategy bypasses the energy-intensive step of sorbent regeneration and presents a unique pathway to produce methane directly from low-concentration CO2 sources.

Electrochemical Reactive Carbon Capture to Formate on Ag

This application is specific to the field of reactive carbon capture (RCC) and electrosynthesis. It is grounded in the observation that the electrochemical reduction of this imidazolium carboxylate on silver cathodes yields formate as the primary product, a stark contrast to the typical production of CO from unbound CO2 on the same electrode material [4]. Researchers developing integrated CO2 capture and conversion platforms should use this compound to engineer a selective electrochemical pathway toward formate—a valuable hydrogen carrier and chemical feedstock. This application scenario highlights the compound's ability to alter reaction selectivity not through a new catalyst, but through a change in the substrate's molecular form, demonstrating a novel approach to electrosynthesis.

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